molecular formula C10H7FO2S B6649779 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid

2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid

Cat. No.: B6649779
M. Wt: 210.23 g/mol
InChI Key: WABZDSRCJLNBCR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid typically involves the introduction of a fluoro group to the benzothiophene ring followed by the addition of an acetic acid moiety. One common synthetic route includes the following steps:

    Acetylation: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity towards these targets. The benzothiophene ring provides structural stability and facilitates interactions with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid include:

    2-(4-Chloro-1-benzothiophen-3-yl)acetic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    2-(4-Methyl-1-benzothiophen-3-yl)acetic acid: The presence of a methyl group can influence the compound’s solubility and metabolic stability.

    2-(4-Bromo-1-benzothiophen-3-yl)acetic acid: The bromine atom can alter the compound’s electronic properties and its interactions with molecular targets.

The uniqueness of this compound lies in its fluoro group, which enhances its binding affinity and selectivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-fluoro-1-benzothiophen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c11-7-2-1-3-8-10(7)6(5-14-8)4-9(12)13/h1-3,5H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABZDSRCJLNBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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